molecular formula C7H13ClN2O2 B1457424 8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride CAS No. 1408076-26-5

8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride

Cat. No. B1457424
CAS RN: 1408076-26-5
M. Wt: 192.64 g/mol
InChI Key: SZZDWVJXBSMUQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular formula of “8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride” is C7H13ClN2O2 . Its average mass is 192.643 Da and its monoisotopic mass is 192.066559 Da .


Chemical Reactions Analysis

The general approach to the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This leads to the closure of the pyrrolidine ring into heterocycles .

properties

IUPAC Name

8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-7(2-4-11-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDWVJXBSMUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride

CAS RN

1408076-26-5
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 2
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 3
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 4
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 5
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 6
8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride

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